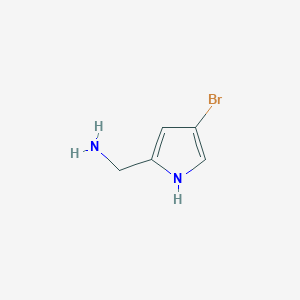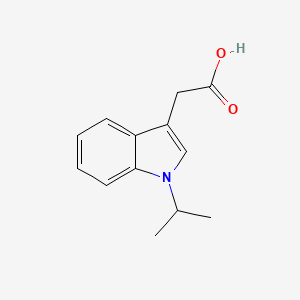
(4-bromo-1H-pyrrol-2-yl)méthanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés du pyrrole ont été identifiés comme des agents anticancéreux puissants. Ils sont impliqués dans divers mécanismes d'activités cytotoxiques, tels que les inhibiteurs de la dihydrofolate réductase, les inhibiteurs des tyrosine kinases et les inhibiteurs des kinases dépendantes des cyclines . La (4-bromo-1H-pyrrol-2-yl)méthanamine pourrait être explorée pour son potentiel dans le traitement du cancer, en particulier dans la leucémie, le lymphome et la myélofibrose.
Applications antibactériennes et antifongiques
L'activité antibactérienne des dérivés du pyrrole en fait des produits précieux dans le développement de nouveaux antibiotiques. Ils peuvent inhiber la croissance des bactéries et des champignons, ce qui est crucial pour lutter contre les maladies infectieuses . Ce composé pourrait être synthétisé en analogues qui ciblent des souches bactériennes spécifiques ou des infections fongiques.
Effets antiprotozoaires et antimalariens
Les composés pyrroliques ont montré une efficacité contre les parasites protozoaires, responsables de maladies comme le paludisme . La recherche sur la this compound pourrait conduire au développement de nouveaux médicaments antiprotozoaires et antimalariens, contribuant à la lutte contre ces problèmes de santé mondiaux.
Propriétés neuroprotectrices
Les dérivés du pyrrole ont été étudiés pour leurs effets neuroprotecteurs, qui pourraient être bénéfiques dans le traitement de maladies neurodégénératives comme la maladie d'Alzheimer . Le composé en question peut moduler les réponses au choc thermique et protéger les cellules neuronales des dommages.
Médicaments anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés du pyrrole sont importantes pour le traitement des maladies inflammatoires chroniques . La this compound pourrait être utilisée pour développer des médicaments qui réduisent l'inflammation et soulagent les symptômes associés à des affections comme l'arthrite.
Médicaments hypolipidémiants
Certains dérivés du pyrrole ont été trouvés pour réduire les taux de cholestérol . L'étude des effets de la this compound sur le métabolisme du cholestérol pourrait conduire à de nouvelles thérapies pour gérer l'hypercholestérolémie et prévenir les maladies cardiovasculaires.
Mécanisme D'action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)methanaminele is not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)methanaminele can interact with proteins and enzymes in a number of ways. It is thought to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and covalent bonding. It is also believed to interact with receptors on the cell surface and to modulate the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-1H-pyrrol-2-yl)methanaminele are not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)methanaminele can modulate the activity of enzymes, affect the activity of receptors on the cell surface, and interact with proteins and enzymes. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-bromo-1H-pyrrol-2-yl)methanaminele in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be easily stored. The main limitation of using (4-bromo-1H-pyrrol-2-yl)methanaminele in lab experiments is its lack of specificity, as it can interact with a variety of proteins and enzymes.
Orientations Futures
The future of (4-bromo-1H-pyrrol-2-yl)methanaminele research is promising. Potential future directions include the development of novel therapeutic agents, the study of the structure and function of proteins and enzymes, and the synthesis of polymers materials and nanomaterials. Additionally, further research on the biochemical and physiological effects of (4-bromo-1H-pyrrol-2-yl)methanaminele is needed in order to better understand its potential applications.
Propriétés
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSXQJWPGUSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354952-66-1 | |
| Record name | (4-bromo-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)




![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)




